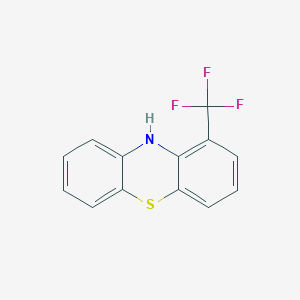

1-(Trifluoromethyl)-10h-phenothiazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Trifluoromethyl)-10h-phenothiazine is a useful research compound. Its molecular formula is C13H8F3NS and its molecular weight is 267.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Ferroptosis Inhibition

Recent studies have highlighted the role of 10H-phenothiazine derivatives, including 1-(trifluoromethyl)-10H-phenothiazine, as inhibitors of ferroptosis, a form of regulated cell death associated with various diseases, including cancer and neurodegenerative disorders. These compounds have shown promise in enhancing cell survival by mitigating oxidative stress caused by iron-dependent lipid peroxidation . The inhibition of ferroptosis could lead to novel therapeutic strategies for conditions such as ischemia-reperfusion injury and acute kidney injury.

Cannabinoid Receptor Antagonism

Another significant application is in the development of peripherally acting cannabinoid 1 (CB1) receptor antagonists. The trifluoromethyl group in this compound enhances its binding affinity to the CB1 receptor, making it a candidate for obesity management therapies. Studies indicate that modifications to the phenothiazine scaffold can lead to compounds with improved efficacy in reducing food intake by antagonizing CB1 receptor activity .

Histone Deacetylase Inhibition

The compound has also been investigated for its potential as a histone deacetylase 6 (HDAC6) inhibitor. HDAC6 plays a crucial role in various cellular processes, including the regulation of protein degradation and cell motility. The incorporation of the phenothiazine scaffold has been shown to enhance selectivity and potency against HDAC6, making it a valuable lead compound for developing anti-cancer agents .

Antioxidant Properties

The presence of the trifluoromethyl group in this compound contributes to its antioxidant capabilities. This property is particularly useful in formulations aimed at stabilizing various substances like gasoline and lubricants at low temperatures, thereby enhancing their shelf life and performance . The antioxidant mechanism involves scavenging free radicals and preventing oxidative damage.

Photophysical Properties

The unique electronic properties of this compound make it suitable for applications in organic electronics and photonic devices. Its ability to act as a charge transport material can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its photophysical characteristics has indicated potential for improving device efficiency through better charge mobility and stability under operational conditions .

Case Studies

化学反应分析

Oxidation Reactions

The phenothiazine core undergoes oxidation to form sulfoxides and sulfones, influenced by the trifluoromethyl group’s electron-withdrawing effects.

-

H₂O₂-mediated oxidation :

Treatment with 30% H₂O₂ in glacial acetic acid converts 1-(trifluoromethyl)-10H-phenothiazine into 10H-phenothiazine-5-oxide (sulfoxide) and subsequently 10H-phenothiazine-5,5-dioxide (sulfone) (Figure 1). The sulfone derivative is stabilized by resonance with the trifluoromethyl group .

-

Mechanistic insight : DFT studies reveal that oxidation proceeds via a copper-mediated pathway, where the trifluoromethyl group lowers the activation energy (ΔG‡ = 36.8 kcal/mol for the rate-determining step) .

Cross-Coupling Reactions

The trifluoromethyl group directs regioselectivity in cross-coupling reactions.

-

Copper-catalyzed coupling :

Reaction with 1,2-dibromobenzene under CuO nanoparticles forms 2-(trifluoromethyl)-10H-phenoselenazine via a π-stacking intermediate (Figure 2). Key steps include:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 1,2-Dibromobenzene | CuO NPs | 2-(Trifluoromethyl)-10H-phenoselenazine | 75% |

-

Nucleophilic substitution :

Refluxing with KI and triphenylphosphine in acetonitrile introduces substituents at the 3-position (e.g., –Cl, –OCH₃) with moderate yields (32–50%) .

Functionalization at the 10-Position

The NH group at position 10 allows alkylation and acylation.

-

Alkylation :

Reaction with 3-chloropropylindole derivatives under basic conditions yields 10-(1-(3-chloropropyl)-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine (62% yield) . -

Acylation :

Treatment with acetic anhydride forms the N-acetyl derivative, enhancing solubility for pharmacological applications .

Computational Insights

DFT and docking studies rationalize reactivity and bioactivity:

属性

分子式 |

C13H8F3NS |

|---|---|

分子量 |

267.27 g/mol |

IUPAC 名称 |

1-(trifluoromethyl)-10H-phenothiazine |

InChI |

InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18-11/h1-7,17H |

InChI 键 |

AZSIPSZDDPHYPD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。